(R)-1-(5-Bromothiazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a bromine atom attached to the thiazole ring and an amine group attached to an ethan-1-amine moiety. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Introduction of the Ethan-1-amine Moiety:
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Corresponding oxides of the compound
Reduction: Reduced forms of the compound
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-chloro-1,3-thiazol-2-yl)ethan-1-amine
- (1R)-1-(5-fluoro-1,3-thiazol-2-yl)ethan-1-amine
- (1R)-1-(5-iodo-1,3-thiazol-2-yl)ethan-1-amine
Uniqueness
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Bromine is larger and more polarizable than chlorine or fluorine, leading to different reactivity and interaction profiles. This uniqueness makes the compound valuable in specific research and industrial applications where these properties are advantageous.
Properties
Molecular Formula |
C5H7BrN2S |
---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3/t3-/m1/s1 |
InChI Key |
RBGBHJNCZXLFMW-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(S1)Br)N |
Canonical SMILES |
CC(C1=NC=C(S1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.